4-ethoxybenzenecarboximidothioic acid
Description
4-Ethoxybenzenecarboximidothioic acid is a benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the para position of the benzene ring and a carboximidothioic acid (-C(=S)-NH₂) functional group.
Properties
IUPAC Name |
4-ethoxybenzenecarboximidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-2-11-8-5-3-7(4-6-8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREJPGXIKMXBIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxybenzenecarboximidothioic acid typically involves the reaction of 4-ethoxybenzenecarboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with water to yield the desired carboximidothioic acid.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield. The purification of the final product is usually achieved through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: 4-Ethoxybenzenecarboximidothioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield corresponding amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxybenzenecarboximidothioic acid has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethoxybenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on benzoic acid derivatives with analogous substituents or functional groups, as detailed in the provided evidence:
Functional Group Variations
4-Hydroxybenzoic Acid (4-HB) :
- Structure : Contains a hydroxyl (-OH) group at the para position.
- Properties : Widely used in preservatives (e.g., parabens) and pharmaceuticals due to its antimicrobial activity. Molecular weight: 138.12 g/mol (CAS: 99-96-7) .
- Key Difference : Lacks the ethoxy and thioamide groups, reducing lipophilicity compared to 4-ethoxybenzenecarboximidothioic acid.
- 4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzoic Acid: Structure: Ethoxy group at the meta position and a dichlorobenzyloxy substituent at the para position. Properties: Higher molecular weight (371.22 g/mol; CAS: 872197-38-1) due to the bulky dichlorobenzyl group, likely enhancing steric hindrance and altering solubility .
2-Ethoxy Benzoic Acid :
Thioamide-Containing Analogs
No direct evidence for carboximidothioic acid derivatives exists in the provided materials. However, thioamide-containing compounds (e.g., thioureas) are known for enhanced metal-binding capacity and biological activity compared to their oxy analogs. This suggests that 4-ethoxybenzenecarboximidothioic acid may exhibit unique reactivity in coordination chemistry or enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
